2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-oxooxolan-3-yl)methyl acetate, also known as 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached to it. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-oxooxolan-3-yl)methyl acetate typically involves the esterification of (5-oxooxolan-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of (5-oxooxolan-3-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-oxooxolan-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-oxooxolan-3-yl)methyl acetate oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to (5-hydroxyoxolan-3-yl)methyl acetate using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium halides, ammonia; often in polar aprotic solvents.
Major Products Formed:
Oxidation: (5-oxooxolan-3-yl)methyl acetate oxide.
Reduction: (5-hydroxyoxolan-3-yl)methyl acetate.
Substitution: Various substituted (5-oxooxolan-3-yl)methyl derivatives.
Scientific Research Applications
(5-oxooxolan-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of (5-oxooxolan-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins, altering their function and activity .
Comparison with Similar Compounds
Oxetanes: These compounds also contain a four-membered ring structure but differ in their reactivity and applications.
Oxazoles: These heterocyclic compounds have a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness: (5-oxooxolan-3-yl)methyl acetate stands out due to its unique furanone ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
133644-77-6 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-3-6-2-7(9)11-4-6/h6H,2-4H2,1H3 |
InChI Key |
GDDJOYKPVHIRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.